molecular formula C17H13N5O B8601772 4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde

4-[4-(5-methyl-1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzaldehyde

Cat. No. B8601772
M. Wt: 303.32 g/mol
InChI Key: GANLZKYTUCTVQD-UHFFFAOYSA-N
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Patent
US09073892B2

Procedure details

3-Ethynyl-5-methyl-1H-indazole (1.0 g; 6.4 mmol; 1.0 eq.) and 4-azidobenzaldehyde (prepared as described in Chem. Med. Chem. (2009), 4(7), 1182-1188; 1.30 g; 7.04 mmol; 1.1 eq.) were dissolved in 1,4-dioxane (15 mL). D-(−)-isoascorbic acid sodium salt (127 mg; 0.64 mmol; 0.10 eq.) followed by a solution of copper sulfate pentahydrate (32 mg; 0.13 mmol; 0.02 eq.) in water (1.5 mL) were added and the reaction mixture was stirred at 90° C. for 3.5 hours. To complete the reaction more D-(−)-isoascorbic acid sodium salt (127 mg; 0.64 mmol; 0.10 eq.) and copper sulfate pentahydrate (32 mg; 0.13 mmol; 0.02 eq.) were added again and the reaction mixture was heated at 10° C. for 8 h. 1,4-dioxane was removed under reduced pressure an the residue was sonicated in a mixture of EtOAc and water (1:1). The resulting solid was filtered and dried to afford the title compound as a beige solid (1.94 g, 100%). 1H NMR (300 MHz, DMSO-d6) δ: 13.29 (brs, 1H), 10.11 (s, 1H), 9.46 (s, 1H), 8.34 (d, J=8.6 Hz, 2H), 8.18 (d, J=8.6 Hz, 2H), 8.14 (m, 1H), 7.51 (d, J=8.4 Hz, 1H), 7.28 (dd, J=8.4 Hz, 1.4 Hz, 1H), 2.49 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
127 mg
Type
reactant
Reaction Step Two
[Compound]
Name
D-(−)-isoascorbic acid sodium salt
Quantity
127 mg
Type
reactant
Reaction Step Three
Quantity
32 mg
Type
catalyst
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Quantity
32 mg
Type
catalyst
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([CH3:12])[CH:10]=2)[NH:5][N:4]=1)#[CH:2].[N:13]([C:16]1[CH:23]=[CH:22][C:19]([CH:20]=[O:21])=[CH:18][CH:17]=1)=[N+:14]=[N-:15]>O1CCOCC1.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2]>[CH3:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][CH:8]=1)[NH:5][N:4]=[C:3]2[C:1]1[N:15]=[N:14][N:13]([C:16]2[CH:17]=[CH:18][C:19]([CH:20]=[O:21])=[CH:22][CH:23]=2)[CH:2]=1 |f:4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C1=NNC2=CC=C(C=C12)C
Name
Quantity
1.3 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=CC=C(C=O)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
D-(−)-isoascorbic acid sodium salt
Quantity
127 mg
Type
reactant
Smiles
Step Three
Name
D-(−)-isoascorbic acid sodium salt
Quantity
127 mg
Type
reactant
Smiles
Name
Quantity
32 mg
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
32 mg
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 90° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were added again
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated at 10° C. for 8 h
Duration
8 h
CUSTOM
Type
CUSTOM
Details
1,4-dioxane was removed under reduced pressure an the residue
CUSTOM
Type
CUSTOM
Details
was sonicated in a mixture of EtOAc and water (1:1)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC=1C=C2C(=NNC2=CC1)C=1N=NN(C1)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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